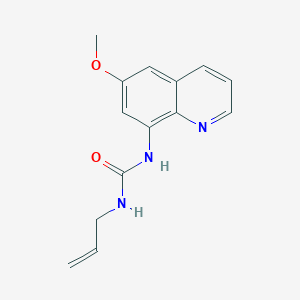

1-烯丙基-3-(6-甲氧基喹啉-8-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

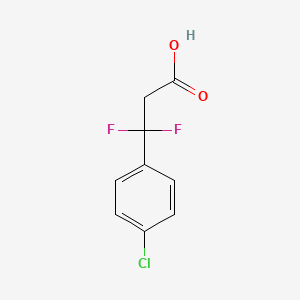

“1-Allyl-3-(6-methoxyquinolin-8-yl)urea” is a compound that contains an allyl group, a methoxyquinolinyl group, and a urea group. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The methoxyquinolinyl group is a quinoline ring, a type of heterocyclic compound, with a methoxy group (-OCH3) attached. The urea group (NH2-CO-NH2) is a functional group that features in many organic compounds, including proteins .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the allyl group, the methoxyquinolinyl group, and the urea group . These groups would impart specific chemical properties to the compound, influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis

The allyl group in the compound is known to show enhanced reactivity . It can undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The urea group can participate in a variety of reactions involving the carbonyl group and the amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the allyl group could make the compound more reactive, while the urea group could allow for hydrogen bonding .科学研究应用

抗增殖作用

已发现 1-烯丙基-3-(6-甲氧基喹啉-8-基)脲衍生物具有显着的抗增殖作用。例如,具有尿素和双尿素官能团的化合物,由羟基或卤代苯部分桥接,对各种癌细胞系表现出中度至强烈的抗增殖作用,特别是对乳腺癌 MCF-7 细胞。这表明它们在癌症治疗中的潜力,尤其是在乳腺癌药物开发中 (Perković 等人,2016)。

抗疟疾活性

1-烯丙基-3-(6-甲氧基喹啉-8-基)脲的某些衍生物已显示出对氯喹抗性恶性疟原虫的体外抗疟疾活性。这表明这些化合物在开发新抗疟疾药物中的潜在用途 (Kurasawa 等人,2014)。

抗菌作用

源自 1-烯丙基-3-(6-甲氧基喹啉-8-基)脲的化合物已对一系列细菌和真菌表现出抗菌活性。例如,带有不同杂环部分的新型喹啉衍生物已对选定的革兰氏阳性菌和革兰氏阴性菌以及真菌表现出中度活性 (El-Gamal 等人,2016)。

结构和手性研究

1-烯丙基-3-(6-甲氧基喹啉-8-基)脲已在结构上得到表征,有助于对手性识别机制的研究。这些研究对于开发用于分离外消旋混合物的色谱方法至关重要,这在药物研究中至关重要 (Bachechi 等人,1998)。

抗结核活性

1-烯丙基-3-(6-甲氧基喹啉-8-基)脲的衍生物也已合成并评估了它们的抗结核活性。这些研究对于寻找结核病的新疗法至关重要,结核病是一个重大的全球健康问题 (Bai 等人,2011)。

未来方向

作用机制

Target of Action

The primary target of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea is the bacterial DNA gyrase . DNA gyrase is a type II topoisomerase present in bacteria, playing a crucial role in supporting nascent chain elongation during replication of the chromosome .

Mode of Action

1-Allyl-3-(6-methoxyquinolin-8-yl)urea interacts with its target, the bacterial DNA gyrase, by inhibiting its function . This inhibition disrupts the replication, transcription, and recombination of bacterial cell DNA .

Biochemical Pathways

The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal function of this enzyme, leading to the cessation of DNA replication and, consequently, bacterial growth .

Result of Action

The inhibition of DNA gyrase by 1-Allyl-3-(6-methoxyquinolin-8-yl)urea leads to the disruption of DNA replication in bacteria . This disruption prevents the bacteria from multiplying, thereby exerting an antimicrobial effect .

属性

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-6-16-14(18)17-12-9-11(19-2)8-10-5-4-7-15-13(10)12/h3-5,7-9H,1,6H2,2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMNSIGRGYEYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-(6-methoxyquinolin-8-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2817124.png)

![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)

![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)

![1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2817143.png)